molecular formula C2H6NaO3 B147827 Sodium acetate trihydrate CAS No. 6131-90-4

Sodium acetate trihydrate

Cat. No.: B147827
CAS No.: 6131-90-4
M. Wt: 101.06 g/mol
InChI Key: PNNIIULEYDEVIV-UHFFFAOYSA-N
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Description

Sodium acetate, known by its chemical formula ( \text{C}_2\text{H}_3\text{NaO}_2 ), is a sodium salt of acetic acid. It is a colorless, odorless solid that is highly soluble in water. Sodium acetate is commonly used in various industrial and laboratory applications due to its versatile properties .

Synthetic Routes and Reaction Conditions:

Types of Reactions:

  • Decarboxylation: Sodium acetate undergoes decarboxylation when heated with soda lime (a mixture of sodium hydroxide and calcium oxide), producing methane: [ \text{CH}_3\text{COONa} + \text{NaOH} \rightarrow \text{CH}_4 + \text{Na}_2\text{CO}_3 ]

  • Esterification: Sodium acetate reacts with alkyl halides, such as bromoethane, to form esters: [ \text{CH}_3\text{COONa} + \text{BrCH}_2\text{CH}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{NaBr} ]

Common Reagents and Conditions:

    Reagents: Sodium hydroxide, acetic acid, alkyl halides.

    Conditions: Reactions typically occur under heating or in aqueous solutions.

Major Products:

Scientific Research Applications

Sodium acetate has a wide range of applications in scientific research:

Mechanism of Action

Sodium acetate exerts its effects through various mechanisms:

Comparison with Similar Compounds

Sodium acetate can be compared with other sodium salts of carboxylic acids:

Sodium acetate is unique in its versatility and wide range of applications across different fields, making it an invaluable compound in both research and industry.

Properties

Key on ui mechanism of action

It works as a source of sodium ions especially in cases of hyponatremic patients. Sodium has a primary role in regulating extracellular fluid volume. It controls water distribution, fluid and electrolyte balance and the osmotic pressure of body fluids. Sodium is also involved in nerve conduction, muscle contraction, acid-base balance and cell nutrient uptake.

CAS No.

6131-90-4

Molecular Formula

C2H6NaO3

Molecular Weight

101.06 g/mol

IUPAC Name

sodium;acetate

InChI

InChI=1S/C2H4O2.Na.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2

InChI Key

PNNIIULEYDEVIV-UHFFFAOYSA-N

impurities

Because of demanding reagent,pharmaceutical, medical, and photographic uses, purity becomes very important. Among improvements made in recent years were the reduction of iron content and carbonate level of the Food Chemical Codex grade. Technical grades have higher limits for heavy metals, arsenic, carbonates, or potassium compounds.

SMILES

CC(=O)[O-].O.O.O.[Na+]

Isomeric SMILES

CC(=O)[O-].O.O.O.[Na+]

Canonical SMILES

CC(=O)O.O.[Na]

Color/Form

WHITE GRANULAR POWDER OR MONOCLINIC CRYSTALS
Colorless

density

1.528 g/ml
1.5 g/cm³

melting_point

324 °C
328 °C

Key on ui other cas no.

6131-90-4

physical_description

Dry Powder;  Pellets or Large Crystals;  Liquid
Anhydrous:White, odourless, granular, hygroscopic powder
White hygroscopic solid;  [ICSC] Colorless odorless hygroscopic solid;  [CHEMINFO] White odorless crystalline powder;  [MSDSonline]
WHITE HYGROSCOPIC CRYSTALLINE POWDER.

Related CAS

6131-90-4 (Parent)
127-09-3 (anhydrous)

solubility

WATER: 119 G/100 ML @ 0 °C, 170.15 G/100 ML @ 100 °C;  SLIGHTLY SOL IN ALCOHOL
Solubility in water, g/100ml at 20 °C: 46.5

Synonyms

Sodium Acetate
Sodium Acetate Trihydrate
Sodium Acetate, Anhydrous

vapor_pressure

0.00000071 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium acetate trihydrate
Reactant of Route 2
Sodium acetate trihydrate
Reactant of Route 3
Sodium acetate trihydrate
Reactant of Route 4
Sodium acetate trihydrate
Reactant of Route 5
Sodium acetate trihydrate
Customer
Q & A

Q1: What is the molecular formula and weight of sodium acetate trihydrate?

A1: The molecular formula of this compound is CH₃COONa·3H₂O, and its molecular weight is 136.08 g/mol.

Q2: What is the significance of the three water molecules in this compound?

A2: The three water molecules are integral to the crystal structure of this compound. These water molecules form hydrogen bonds with the acetate ions and sodium ions, contributing to the stability of the crystal lattice. []

Q3: How does the presence of water molecules affect the spectroscopic data of this compound?

A3: The water molecules in this compound contribute significantly to its infrared (IR) spectrum. The O-H stretching vibrations of the water molecules result in characteristic broad bands in the IR spectrum, which are distinguishable from the absorption bands of the acetate ion. This allows researchers to differentiate between bulk water and the water molecules specifically bound within the crystal structure of this compound. []

Q4: What makes this compound a promising phase change material (PCM)?

A4: this compound exhibits a high latent heat of fusion (264 J/g) at its melting point of 58°C. [] This means it can store and release a significant amount of heat energy during the melting and solidification processes, making it suitable for thermal energy storage applications. [, , , , , ]

Q5: What are the main challenges associated with using this compound as a PCM?

A5: this compound suffers from two major drawbacks:

  • Supercooling: It tends to cool significantly below its melting point before solidifying. [, , , , , , ]
  • Phase Separation: During solidification, the anhydrous salt can settle out, reducing the material's energy storage capacity over time. [, , ]

Q6: What strategies have been explored to address the supercooling issue in this compound?

A6: Researchers have investigated various approaches to mitigate supercooling, including:

  • Adding Nucleating Agents: Substances like disodium hydrogen phosphate dodecahydrate (DSP) provide nucleation sites for crystal growth, promoting solidification closer to the melting point. [, , , , , , ]
  • Incorporating Nanoparticles: Nanomaterials such as AlN, Si₃N₄, ZrB₂, SiO₂, BC₄, and SiB₆ have been studied as potential nucleating agents. []
  • Applying External Stimuli: Techniques like ultrasonic radiation [] and electrical initiation [] have shown potential in triggering crystallization and controlling supercooling.

Q7: How can the problem of phase separation in this compound be minimized?

A7: Several methods have been proposed to address phase separation:

  • Adding Thickening Agents: Polymers like carboxymethyl cellulose (CMC) increase the viscosity of the molten material, inhibiting the settling of anhydrous salt. [, , , , , ]
  • Using Metal Foams: Aluminum and copper foams coated with disodium hydrogen phosphate dodecahydrate have been investigated as supporting structures for this compound. [] These structures can enhance thermal conductivity and potentially limit phase separation by providing a more confined space for crystallization.
  • Optimizing Water Content: Research suggests that the amount of water present in the system plays a critical role in phase separation. [] Carefully controlling the water content during preparation and cycling could potentially minimize this issue.

Q8: What are some potential applications of this compound in thermal energy storage systems?

A8: this compound shows promise in various applications, including:

  • Solar Heating Systems: It can store solar energy collected during the day and release it for heating purposes at night. [, ]
  • Waste Heat Recovery: It can capture waste heat from industrial processes and utilize it for other purposes. []
  • Heating Pads: The exothermic crystallization of supercooled this compound is utilized in commercially available hand warmers. []

Q9: What are the key areas of future research on this compound as a PCM?

A9: Further research is needed to:

  • Explore the use of novel materials and techniques, such as in-situ nanostructure synthesis, [] to further improve its thermophysical properties.

Q10: What are some alternatives to this compound for thermal energy storage?

A10: While this compound is a promising candidate, other PCMs with different melting temperatures and properties are also being investigated, including:

  • Organic PCMs: Paraffin waxes, fatty acids, and sugar alcohols like D-mannitol. [, ]

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